REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH:18]=[O:19])=[CH:8][C:9]=1[NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[O:4].[BH4-].[Na+].C(OCC)(=O)C.O>C(O)C.O>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH2:18][OH:19])=[CH:8][C:9]=1[NH:10][C:11]([O:13][C:14]([CH3:15])([CH3:17])[CH3:16])=[O:12])=[O:4] |f:1.2,5.6|
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=CC1NC(=O)OC(C)(C)C)C=O
|
Name
|
|
Quantity
|
105.8 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ethanol water
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted several times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product with the molecular weight of 287.33 (C12H17NO5S) was obtained in this way
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1SC(=CC1NC(=O)OC(C)(C)C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |